molecular formula C13H15ClF6N2O3 B13056580 2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride

2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride

Cat. No.: B13056580
M. Wt: 396.71 g/mol
InChI Key: SGVFULIWEVAGLT-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Benzamide Derivatives

Fluorinated benzamide derivatives have occupied a pivotal role in medicinal chemistry since the mid-20th century, driven by fluorine's unique ability to modulate electronic, steric, and metabolic properties. Early work on benzamide polymorphism revealed fundamental relationships between fluorine substitution and crystal packing efficiency. The 2020s saw systematic exploration of 2-fluorobenzamide systems, where fluorine's position suppressed molecular disorder in crystalline phases through enhanced dipole interactions and reduced conformational flexibility. These studies demonstrated that even single fluorine substitutions could dramatically alter lattice energy landscapes, favoring ordered packing motifs over high-entropy polymorphs.

The evolution toward polyfluorinated derivatives emerged from demands for improved metabolic stability and target binding specificity. For instance, 2,4-difluoro- and 3,5-difluorobenzamides exhibited distinct crystallization behaviors compared to monofluorinated analogs, with fluorination patterns dictating hydrogen-bonding networks. These findings laid the groundwork for advanced systems incorporating trifluoroethoxy groups—bulkier substituents that combine fluorine's electronic effects with ethoxy spacers for enhanced lipophilicity.

Structural Significance of Trifluoroethoxy Substituents in Organic Chemistry

Trifluoroethoxy (-OCH₂CF₃) groups introduce three critical modifications to benzamide scaffolds:

  • Electron-Withdrawing Effects : The strong inductive (-I) effect of three fluorine atoms withdraws electron density from the aromatic ring, polarizing the amide carbonyl and influencing hydrogen-bond donor/acceptor capacity.
  • Steric Bulk : The ethoxy spacer positions CF₃ groups away from the aromatic plane, minimizing steric clashes while maintaining π-system conjugation.
  • Lipophilicity Enhancement : Log P increases by approximately 1.5 units per trifluoroethoxy group compared to methoxy analogs, as demonstrated in related fluorinated benzamides.

In the title compound, two trifluoroethoxy groups at positions 2 and 5 create a symmetrical electronic environment that stabilizes the planar benzamide core. X-ray diffraction studies of analogous systems show that such substitution patterns enforce coplanarity between the aromatic ring and amide group, with interplanar angles typically <25°. This geometry optimizes intermolecular interactions in crystalline states while preserving conformational flexibility for target binding in solution.

Rationale for Quaternary Ammonium Chloride Functionalization

The ethylaminium chloride moiety addresses two key challenges in fluorinated benzamide development:

  • Aqueous Solubility : Quaternary ammonium groups impart water solubility through ionic hydration, counterbalancing the hydrophobicity of trifluoroethoxy substituents.
  • Membrane Permeability : Despite increased polarity, the CF₃ groups' lipophilicity (log kₐₜ ≈ 2.4–2.5 in similar compounds) facilitates passive diffusion across biological membranes.

Crystallographic data for related ammonium-functionalized benzamides reveal extended hydrogen-bond networks between the ammonium proton and amide carbonyl oxygens. This intramolecular interaction preorganizes the molecule for target engagement while stabilizing solid-state structures. The chloride counterion further modulates crystallinity—a critical factor in pharmaceutical processing—by participating in ionic lattices without introducing steric bulk.

Property 2-Fluorobenzamide 2,4-Difluorobenzamide Title Compound (Estimated)
Molecular Formula C₇H₆FNO C₁₃H₈F₃NO C₁₃H₁₄ClF₆N₂O₃
Space Group P2₁/c Pn P2₁/c (predicted)
Calculated log P 1.2 2.1 3.4
Hydrogen Bonds/Unit 8 6 10 (amide + ammonium)

Properties

Molecular Formula

C13H15ClF6N2O3

Molecular Weight

396.71 g/mol

IUPAC Name

N-(2-aminoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride

InChI

InChI=1S/C13H14F6N2O3.ClH/c14-12(15,16)6-23-8-1-2-10(24-7-13(17,18)19)9(5-8)11(22)21-4-3-20;/h1-2,5H,3-4,6-7,20H2,(H,21,22);1H

InChI Key

SGVFULIWEVAGLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCN)OCC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride typically involves the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product. Common reagents used in the synthesis include trifluoroethanol and 5-bromo-2-chlorobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride involves its interaction with molecular targets through its trifluoroethoxy groups. These interactions can modulate various biochemical pathways, leading to specific effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in the desired outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five analogs with shared structural motifs (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent/R-Group Molecular Weight (g/mol) Key Properties
2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminium chloride Benzamide Ethanaminium chloride ~437 (estimated) High solubility, charged salt form
NU-FL (2,5-bis(2,2,2-trifluoroethoxy)-N-(2-ethylmorpholino)benzamide) Benzamide Ethylmorpholino ~459 Neutral, moderate lipophilicity
Flecainide (2,5-bis(2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide) Benzamide Piperidinylmethyl ~415 Antiarrhythmic activity, neutral form
N-(2-[(2-Chloroacetyl)amino]ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide Benzamide Chloroacetyl-aminoethyl 436.73 Reactive chloro group, neutral
Compound 5f (1,3,4-oxadiazole derivative) 1,3,4-Oxadiazole 2-Chlorophenyl ~527 Crystalline, melting point 115–117°C

Physicochemical Properties

  • Solubility : The aminium chloride salt form of the target compound likely exhibits superior aqueous solubility (>50 mg/mL) compared to neutral analogs like Flecainide (~1 mg/mL) or oxadiazole derivatives .
  • Thermal Stability : Oxadiazole derivatives (e.g., Compound 5f) show lower melting points (88–123°C) due to weaker intermolecular forces, whereas benzamide derivatives (e.g., Flecainide) typically melt above 150°C .

Pharmacological Implications

  • Sodium Channel Blocking : NU-FL and Flecainide inhibit cardiac sodium channels, but the target compound’s charged structure may limit intracellular access, reducing potency .
  • Reactivity : The chloroacetyl derivative’s electrophilic chloro group enables irreversible binding to cysteine residues in enzymes, a mechanism absent in the aminium chloride compound .
  • Oxadiazole Derivatives : These compounds (e.g., 5f, 5i) may target enzymes like cyclooxygenase or kinases, leveraging their planar heterocyclic core for π-π interactions .

Biological Activity

The compound 2-[[2,5-bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminium chloride is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, featuring trifluoroethoxy groups, suggests significant biological activity, particularly in the realms of anticancer and anti-inflammatory therapies. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula: C11H7ClF6O3
  • Molecular Weight: 336.61 g/mol
  • CAS Number: 50778-59-1
  • IUPAC Name: 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride
PropertyValue
Molecular FormulaC11H7ClF6O3
Molecular Weight336.61 g/mol
CAS Number50778-59-1
IUPAC Name2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride

The mechanism by which 2-[[2,5-bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminium chloride exerts its biological effects involves interactions with specific cellular targets. The trifluoroethoxy groups enhance lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it can modulate the activity of various enzymes and proteins, which may lead to desired therapeutic outcomes.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that related benzoyl derivatives can induce apoptosis in cancer cell lines through mechanisms such as DNA fragmentation and modulation of apoptotic pathways . The introduction of trifluoroethoxy groups has been linked to increased cytotoxicity against tumor cells.

Case Studies

  • Study on Antileukemic Activity : A quantitative structure-activity relationship (QSAR) study evaluated various benzoyl derivatives against lymphoid leukemia L1210 in mice. The findings suggested that increased hydrophilicity correlates with enhanced antileukemic activity . Although specific data on our compound is limited, its structural similarity to effective compounds suggests potential efficacy.
  • Cytotoxicity Against Oral Tumor Cell Lines : A comparative study assessed the cytotoxic effects of newly synthesized compounds against human oral tumor cell lines. The results indicated variability in drug sensitivity among different cell lines, highlighting the need for further investigation into specific structural modifications that could enhance activity .

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory properties. Compounds with similar functional groups have demonstrated the ability to inhibit pro-inflammatory cytokines and modulate immune responses . This suggests that 2-[[2,5-bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminium chloride may possess similar therapeutic potential.

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